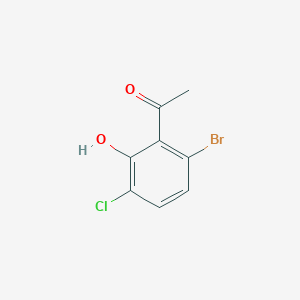![molecular formula C16H19N5O2 B15330650 N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine CAS No. 23946-37-4](/img/structure/B15330650.png)
N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine is an organic compound known for its unique structure and properties It is characterized by the presence of an ethyl group, a nitrophenyl group, and a diazenyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the diazotization of 4-nitroaniline followed by coupling with N-ethyl-1,2-diaminobenzene. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various alkylating agents and catalysts are employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitrophenyl and diazenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
- N1-Methyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
- N1-Propyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine
Uniqueness
N1-Ethyl-N1-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
23946-37-4 |
|---|---|
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N'-ethyl-N'-[4-[(4-nitrophenyl)diazenyl]phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H19N5O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12,17H2,1H3 |
InChI Key |
FSQJIWXKYDUEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)
![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
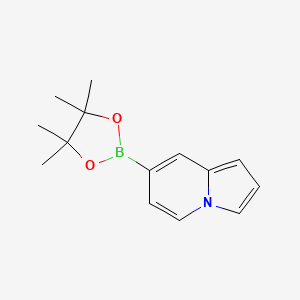

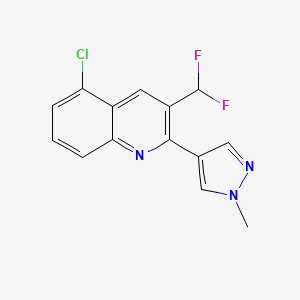
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330624.png)
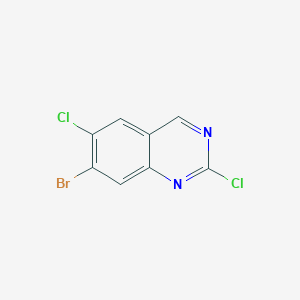

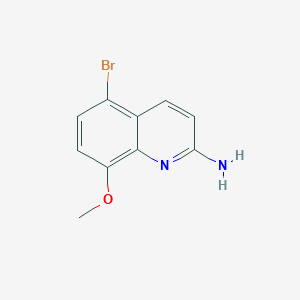
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
